Chloro(1,5-hexadiene)rhodium(I) dimer

Catalog No.
S794817
CAS No.
32965-49-4
M.F
C12H20Cl2Rh2-2
M. Wt
441 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(1,5-hexadiene)rhodium(I) dimer

CAS Number

32965-49-4

Product Name

Chloro(1,5-hexadiene)rhodium(I) dimer

IUPAC Name

hexa-1,5-diene;rhodium;dichloride

Molecular Formula

C12H20Cl2Rh2-2

Molecular Weight

441 g/mol

InChI

InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2

InChI Key

KPWHMEFNDAMNKW-UHFFFAOYSA-L

SMILES

C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh]

Canonical SMILES

C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh]

Synthesis and Characterization:

Chloro(1,5-hexadiene)rhodium(I) Dimer, also known as Di-mu-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium(I), is a well-studied organometallic compound containing rhodium metal centers. Its synthesis typically involves the reaction of rhodium(III) chloride with 1,5-hexadiene in an organic solvent under an inert atmosphere. [, ] The resulting dark yellow powder or crystals can be further characterized using various techniques like X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and composition. []

Catalysis:

One of the primary research areas for Chloro(1,5-hexadiene)rhodium(I) Dimer lies in its potential as a catalyst for various organic transformations. Studies have explored its ability to:

  • Hydrogenation: Catalyze the addition of hydrogen (H₂) to unsaturated bonds in organic molecules, such as alkenes and alkynes. [, ]
  • Hydroformylation: Facilitate the conversion of alkenes to aldehydes through the insertion of a formyl group (CHO) into the carbon-carbon double bond. []
  • Hydrohomologation: Promote the addition of a hydrogen atom and a functional group (e.g., alkyl, aryl) across a carbon-carbon double bond.

Chloro(1,5-hexadiene)rhodium(I) dimer is a coordination compound featuring rhodium as the central metal atom, coordinated with a chloro ligand and a 1,5-hexadiene ligand. The chemical formula for this compound is C₁₂H₂₀Cl₂Rh₂, and it has a molecular weight of approximately 441.00 g/mol. This compound typically appears as a dark yellow powder or crystalline solid . The dimeric structure indicates that two rhodium centers are bridged by the ligands, which can influence its reactivity and stability in various chemical environments.

The catalytic activity of chloro(1,5-hexadiene)rhodium(I) dimer arises from its ability to activate substrates through coordination with the rhodium center. This activation weakens specific bonds in the substrate molecule, making it more susceptible to reaction with other molecules []. The dimeric structure allows for cooperative effects between the two rhodium centers, potentially influencing the reaction pathway [].

Detailed mechanistic studies for each reaction type are beyond the scope of this analysis, but further information can be found in relevant scientific literature [].

  • Alkene Coordination: The compound can coordinate with alkenes, leading to the formation of rhodium-alkene complexes. This property is crucial in catalytic processes.
  • Hydroformylation: It can be used in hydroformylation reactions where alkenes react with carbon monoxide and hydrogen to form aldehydes.
  • C-H Activation: The compound is also involved in C-H activation reactions, which are significant in organic synthesis for forming new carbon-carbon bonds.

These reactions underscore the compound's utility in synthetic organic chemistry and catalysis.

Chloro(1,5-hexadiene)rhodium(I) dimer can be synthesized through several methods:

  • Reaction of Rhodium Chloride with 1,5-Hexadiene: This method involves reacting rhodium chloride with 1,5-hexadiene under controlled conditions to form the desired dimer.
  • Reduction of Rhodium(I) Complexes: Starting from other rhodium(I) complexes, reduction processes can yield chloro(1,5-hexadiene)rhodium(I) dimer.
  • Solvent-Based Techniques: Solvent-assisted methods may also be employed to facilitate the formation of this complex under specific temperature and pressure conditions.

These synthesis methods allow for the production of chloro(1,5-hexadiene)rhodium(I) dimer with varying degrees of purity and yield.

Chloro(1,5-hexadiene)rhodium(I) dimer finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic reactions such as hydroformylation and alkene transformations.
  • Materials Science: The compound may be utilized in the development of advanced materials due to its unique electronic properties.
  • Organic Synthesis: It plays a role in synthesizing complex organic molecules by facilitating C-C bond formation.

These applications highlight its significance in both industrial and academic settings.

Interaction studies involving chloro(1,5-hexadiene)rhodium(I) dimer focus on its behavior in catalytic systems and its interactions with various substrates. Research indicates that this compound can effectively coordinate with different alkenes and participate in catalytic cycles. Understanding these interactions is crucial for optimizing reaction conditions and enhancing catalytic efficiency.

Several compounds share structural similarities with chloro(1,5-hexadiene)rhodium(I) dimer. Here are some notable examples:

Compound NameFormulaUnique Features
Chloro(1,3-butadiene)rhodium(I) dimerC₈H₈ClRh₂Utilizes 1,3-butadiene instead of 1,5-hexadiene
Chloro(2-methylpropene)rhodium(I) dimerC₇H₁₃ClRh₂Contains a branched alkene ligand
Acetate-rhodium(I) complexC₇H₉O₂RhFeatures an acetate ligand instead of alkene

Chloro(1,5-hexadiene)rhodium(I) dimer is unique due to its specific ligand environment and dimeric structure that allows for distinct reactivity patterns compared to these similar compounds. Its ability to engage effectively with alkenes makes it particularly valuable in catalytic applications.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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